(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
CAS No.: 1021251-80-8
Cat. No.: VC11950932
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021251-80-8 |
|---|---|
| Molecular Formula | C24H19N3O2S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C24H19N3O2S/c1-28-22-11-10-18(12-23(22)29-2)26-14-17(13-25)24-27-21(15-30-24)20-9-5-7-16-6-3-4-8-19(16)20/h3-12,14-15,26H,1-2H3/b17-14+ |
| Standard InChI Key | BJFBCMNXFCWVKV-SAPNQHFASA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC |
| SMILES | COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC |
Introduction
Molecular Characterization and Structural Analysis
Chemical Identity and Nomenclature
The systematic IUPAC name, (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its stereochemistry and substituent arrangement. The E-configuration at the propenenitrile double bond is critical for its spatial orientation, as confirmed by its isomeric SMILES notation:
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC.
Key Structural Features
The molecule comprises three distinct regions:
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Naphthalene moiety: A fused bicyclic aromatic system at the 4-position of the thiazole ring, contributing hydrophobicity and π-stacking potential.
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Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for its role in bioactive molecules .
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Propenenitrile-aminophenyl segment: An α,β-unsaturated nitrile linked to a 3,4-dimethoxyaniline group, which may participate in hydrogen bonding and electrophilic interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₁₉N₃O₂S | |
| Molecular weight | 413.5 g/mol | |
| IUPAC name | (E)-3-(3,4-dimethoxyanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |
| Canonical SMILES | COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC |
Synthesis and Reaction Pathways
Challenges in Synthesis
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Stereochemical control: Ensuring the E-configuration requires precise reaction conditions (e.g., base catalysis, temperature control) .
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Functional group compatibility: The nitrile group’s reactivity necessitates protective strategies during thiazole formation .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (estimated via PubChem tools) is ~4.2, indicating moderate lipophilicity. Limited aqueous solubility is expected due to the naphthalene and thiazole groups, though the nitrile and methoxy substituents may enhance polar interactions .
Spectroscopic Characterization
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